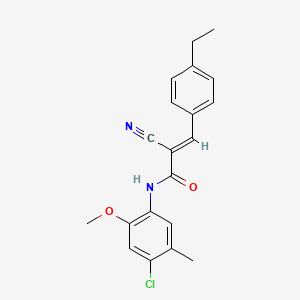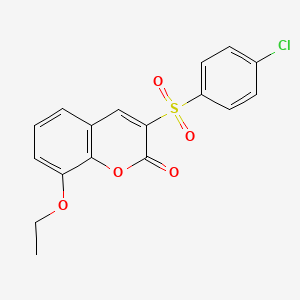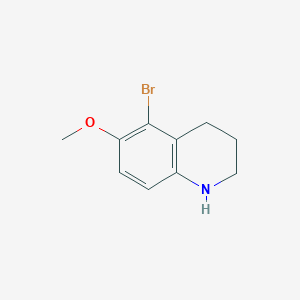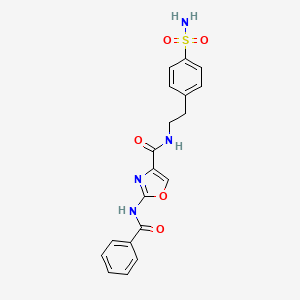
1-(3,5-Dimethoxyphenyl)-3-(2-(furan-3-yl)-2-hydroxyethyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(3,5-Dimethoxyphenyl)-3-(2-(furan-3-yl)-2-hydroxyethyl)urea, also known as DPFU, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. DPFU is a urea derivative that has been synthesized and studied for its various biochemical and physiological effects.
Scientific Research Applications
Corrosion Inhibition
1,3,5-triazinyl urea derivatives, closely related to the specified compound, have shown significant efficiency as corrosion inhibitors for mild steel in acidic solutions. Their effectiveness is attributed to the strong adsorption of these molecules on the metal surface, forming a protective layer that mitigates corrosion. These findings suggest potential applications for similar urea derivatives, including 1-(3,5-Dimethoxyphenyl)-3-(2-(furan-3-yl)-2-hydroxyethyl)urea, in protecting metal surfaces against corrosion in industrial settings (Mistry et al., 2011).
Anticancer Activity
Diaryl ureas, including derivatives similar to the compound , have been designed, synthesized, and evaluated for their anticancer properties. These compounds have demonstrated significant antiproliferative effects against various cancer cell lines, indicating their potential as novel anticancer agents. This research area explores the possibility of utilizing compounds like 1-(3,5-Dimethoxyphenyl)-3-(2-(furan-3-yl)-2-hydroxyethyl)urea in developing new therapeutic options for cancer treatment (Feng et al., 2020).
Biomass Conversion
The catalytic reduction of biomass-derived furanic compounds with hydrogen is another area where related compounds have garnered attention. Research in this domain focuses on converting oxygen-rich furanic compounds into valuable chemicals and fuels through hydrogenation and other reactions. This highlights the potential role of furan-containing urea derivatives in renewable energy and green chemistry applications (Nakagawa et al., 2013).
Bioactivity and Drug Development
Studies have shown that furan-2-ylmethyl urea derivatives possess broad-spectrum antibacterial activity, suggesting their utility in medicinal chemistry for developing novel antimicrobial agents. The exploration of these compounds' bioactivity further supports their potential in creating new drugs to combat resistant bacterial strains (Donlawson et al., 2020).
Structural and Molecular Studies
Research into the structure and properties of substituted ureas, including N-Hydroxyamide-containing heterocycles, provides insight into their chemical behavior and potential applications in designing more effective molecules for various uses. These studies contribute to a deeper understanding of how modifications to the urea structure can influence molecular properties and interactions (Ohkanda et al., 1993).
properties
IUPAC Name |
1-(3,5-dimethoxyphenyl)-3-[2-(furan-3-yl)-2-hydroxyethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O5/c1-20-12-5-11(6-13(7-12)21-2)17-15(19)16-8-14(18)10-3-4-22-9-10/h3-7,9,14,18H,8H2,1-2H3,(H2,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUJQPLNFJCPJAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)NC(=O)NCC(C2=COC=C2)O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,5-Dimethoxyphenyl)-3-[2-(furan-3-yl)-2-hydroxyethyl]urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-chloro-N-{3-cyano-4H,5H,6H-cyclopenta[b]thiophen-2-yl}isoquinoline-3-carboxamide](/img/structure/B2585780.png)


![N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2-methoxybenzamide](/img/structure/B2585785.png)
![5-chloro-1-methyl-N-{2-[(4-methylbenzyl)amino]-2-oxoethyl}-3-phenyl-1H-pyrazole-4-carboxamide](/img/structure/B2585787.png)





![2-(3-(4-benzhydrylpiperazin-1-yl)-3-oxopropyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide](/img/structure/B2585800.png)
![(5E)-3-(butan-2-yl)-5-{[1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B2585801.png)
![2-([1,1'-biphenyl]-4-yl)-N-(3-hydroxy-3-phenylpropyl)acetamide](/img/structure/B2585802.png)
![3-(2-chlorophenyl)-10-methoxy-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione](/img/structure/B2585803.png)